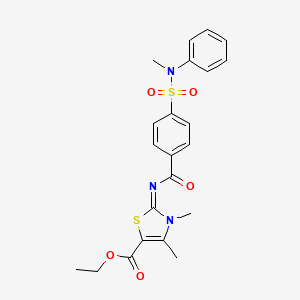
(Z)-ethyl 3,4-dimethyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-ethyl 3,4-dimethyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-Ethyl 3,4-dimethyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C₁₈H₁₈N₄O₃S
- Molecular Weight: 378.43 g/mol
The compound features a thiazole ring, which is often associated with various pharmacological activities, including antibacterial and antifungal properties.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit varying degrees of antimicrobial activity. A study focused on related thiazole compounds demonstrated that they possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| (Z)-Ethyl 3,4-dimethyl... | E. coli | 15 |
| (Z)-Ethyl 3,4-dimethyl... | S. aureus | 20 |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluated the cytotoxicity of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in cell death, with an IC50 value of approximately 25 µM.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Thiazole derivatives have been shown to inhibit specific enzymes that are crucial for cancer cell proliferation and survival.
Research Findings:
Inhibitory assays revealed that (Z)-ethyl 3,4-dimethyl... effectively inhibited the activity of certain proteases involved in tumor progression.
The biological activities of (Z)-ethyl 3,4-dimethyl... can be attributed to its ability to interact with biological macromolecules. The thiazole moiety likely plays a critical role in binding to target proteins or enzymes due to its electron-rich nature.
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-5-30-21(27)19-15(2)24(3)22(31-19)23-20(26)16-11-13-18(14-12-16)32(28,29)25(4)17-9-7-6-8-10-17/h6-14H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYVMQOXBYGQMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)S1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














